N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic compound characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. The structure features a cyclopentyl carboxamide group at position 5, a pyridin-4-ylmethyl substituent at position 7, and an imino-methyl group at position 11. This compound’s complexity arises from its polycyclic framework, which likely confers rigidity and unique electronic properties, making it a candidate for pharmacological or materials science applications.
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H24N6O2/c1-15-5-4-12-29-21(15)28-22-19(24(29)32)13-18(23(31)27-17-6-2-3-7-17)20(25)30(22)14-16-8-10-26-11-9-16/h4-5,8-13,17,25H,2-3,6-7,14H2,1H3,(H,27,31) |
InChI Key |
QWEGCSYNGDIHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
CAS 877778-47-7 : N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
This analog shares the tricyclic core but differs in substituents:
- 7-position : A pentyl chain and 4-fluorophenylmethyl group replace the pyridin-4-ylmethyl group.
CAS 844691-94-7 : Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate
- Core Structure : A pyrrolo-oxazole system instead of a triazatricyclo framework.
- Functional Groups: Ethyl ester and methano-bridged rings.
- Impact: The reduced ring strain and ester group may improve metabolic stability but limit hydrogen-bonding capacity relative to the target compound’s carboxamide and imino groups .
Spirocyclic and Heteroaromatic Analogs
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core : Spiro[4.5]decane with oxa-aza linkages and benzothiazole substituents.
- Functional Groups: Dimethylamino-phenyl and benzothiazole rings.
- Comparison : The spirocyclic system introduces conformational flexibility, while the benzothiazole group provides strong electron-withdrawing properties, contrasting with the target compound’s pyridinyl and rigid tricyclic core. Such differences may affect binding to biological targets or optoelectronic behavior .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core : Imidazo[1,2-a]pyridine with ester and nitrophenyl groups.
- Functional Groups: Cyano, nitro, and phenethyl substituents.
- The imidazo-pyridine core is less rigid, possibly reducing thermal stability compared to the fused triazatricyclo system .
Structural and Computational Analysis
Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving such complex structures. For example:
- The pyridin-4-ylmethyl group in the target compound may adopt a planar conformation due to conjugation, as observed in similar aromatic systems.
- In contrast, the 4-fluorophenylmethyl group in CAS 877778-47-7 likely exhibits slight out-of-plane distortion due to steric hindrance from the fluorine atom .
Hypothetical Property Comparison Table
Research Implications and Gaps
While the provided evidence lacks direct experimental data on the target compound, structural comparisons suggest:
- Pharmacological Potential: The pyridinyl and carboxamide groups may favor kinase or protease inhibition, as seen in benzothiazole-containing analogs .
- Materials Science : The rigid tricyclic core could enhance charge transport in organic semiconductors, contrasting with the spirocyclic systems’ conformational adaptability .
Further studies using spectrofluorometry () or HRMS () are needed to validate these hypotheses.
Biological Activity
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound features a triazatricyclo structure , characterized by multiple nitrogen atoms within its ring system. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 393.5 g/mol. The presence of functional groups such as an imine, carboxamide, and various double bonds contributes to its reactivity and biological potential.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 393.5 g/mol |
| Key Functional Groups | Imine, Carboxamide, Double Bonds |
| Structural Type | Triazatricyclo |
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation; thus, inhibiting its activity could lead to reduced cellular proliferation, making this compound a candidate for cancer therapeutics.
In Vitro Studies
Preliminary studies have demonstrated that the compound effectively binds to CDK2/cyclin A2 complexes:
- Binding Affinity : The compound shows a significant binding affinity to CDK2.
- Inhibition Studies : In vitro assays indicate that it can inhibit CDK2 activity by disrupting the interaction between CDK2 and cyclin A2.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-butan-2-yl-N-cyclopentyl-6-imino-13-methyl... | Similar triazatricyclo structure | Potential CDK2 inhibition |
| N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamide | Contains phenylethyl moiety | Investigated for anti-cancer properties |
| N-benzylcarbamoylethyl-n'isonicotinoylhydrazine | Features hydrazine linkages | Potential anti-tumor activity |
Case Study 1: CDK2 Inhibition in Cancer Cells
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:
- Reduced Cell Proliferation : A significant decrease in cell viability was observed in treated cells compared to controls.
- Cell Cycle Arrest : Flow cytometry analysis indicated an accumulation of cells in the G1 phase of the cell cycle.
Case Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship (SAR) of similar compounds revealed that modifications to the triazatricyclo framework significantly affect biological activity. Substitutions at specific positions enhanced binding affinity and selectivity towards CDK2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
